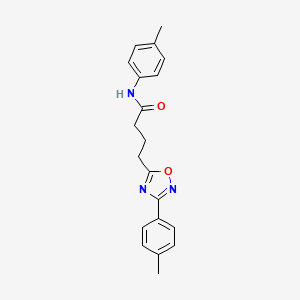
N-(4-chlorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CMOP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CMOP belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but several studies have suggested that it may act as a metal ion chelator, leading to the disruption of metal-dependent biological processes. This compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its potential use as a fluorescent probe and antitumor agent, this compound has been studied for its antimicrobial activity, particularly against gram-positive bacteria. This compound has also been found to exhibit anti-inflammatory activity, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is its high selectivity and sensitivity towards zinc ions, which makes it a useful tool for studying the role of zinc in biological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are several potential future directions for research on N-(4-chlorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of this compound-based probes for the detection of other metal ions, such as copper and iron. Another area of research is the optimization of this compound's antitumor activity, potentially through the development of analogs with improved cytotoxicity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other scientific research applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-chlorobenzoyl chloride with 2-methoxyphenyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminopropionitrile to yield this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized through various methods, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research is the development of this compound as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit high selectivity and sensitivity towards zinc ions, making it a useful tool for studying the role of zinc in biological processes. This compound has also been studied for its potential use as an antitumor agent, as it has been found to exhibit cytotoxic activity against a range of cancer cell lines.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-15-5-3-2-4-14(15)18-21-17(25-22-18)11-10-16(23)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJSWFLUERDNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
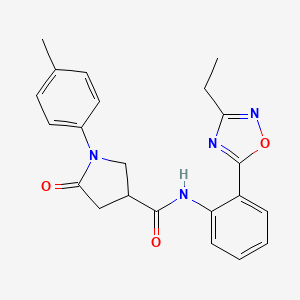
![3-methyl-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708356.png)

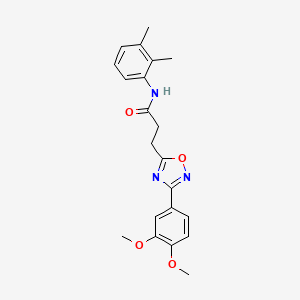
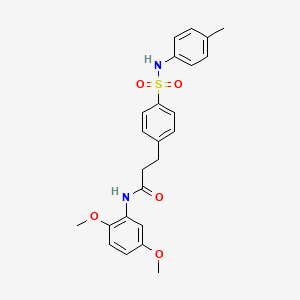
![2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708385.png)
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708395.png)
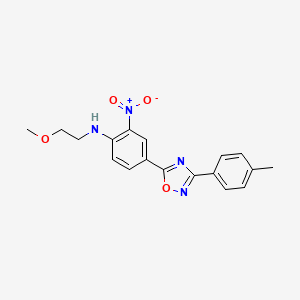
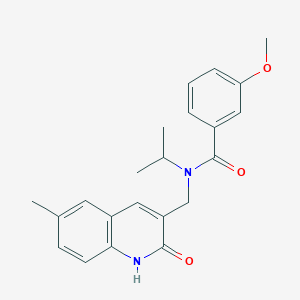
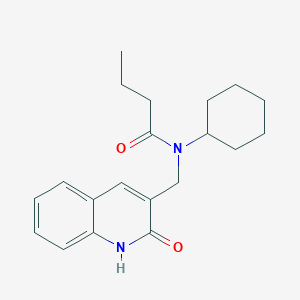
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7708456.png)
